REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[c:7]1[s:8][cH:9][cH:10][cH:11]1.[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:12][CH2:13][CH2:14][CH2:15][Li:16].[CH3:17][Sn:18]([CH3:19])([CH3:20])[Cl:21]>>[CH2:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[c:7]1[s:8][c:9]([Sn:18]([CH3:17])([CH3:19])[CH3:20])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCc1cccs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Sn](C)(C)Cl
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Name
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Type
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product
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Smiles
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CCCCCCc1ccc([Sn](C)(C)C)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |